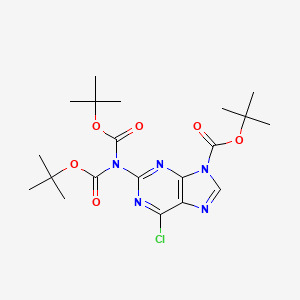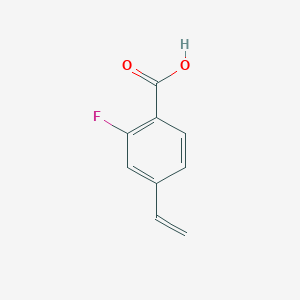![molecular formula C18H25BrN2O2 B15332346 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural motif. The compound contains a bromophenyl group attached to a spirocyclic nonane ring system, which includes two nitrogen atoms. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of a bromophenyl derivative with a spirocyclic amine. The reaction conditions often include the use of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the phenyl ring.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like Oxone® in formic acid can be used for oxidative cyclizations.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinone-like structures .
Scientific Research Applications
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound can bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates. The Boc group helps in stabilizing the compound and preventing unwanted side reactions during these interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and bromophenyl derivatives, such as:
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an oxygen atom in the spirocyclic ring.
7-(4-Methylphenyl)-2,7-diazaspiro[3.5]nonane: A similar compound with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the Boc group, which provides stability during synthetic procedures. These features make it a versatile building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
tert-butyl 7-(4-bromophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
InChI Key |
JCVGGEFEPLINOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)


![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)





![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)
